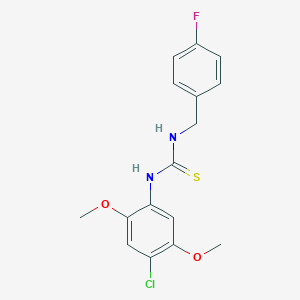
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the phenethylamine family of compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that it may act by modulating the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its ability to induce apoptosis in cancer cells, making it a potentially useful tool for studying the mechanisms of cell death. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. In addition, there may be potential applications for this compound in other areas, such as drug delivery and imaging. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a promising compound that warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 4-fluorobenzylamine to form the intermediate 4-fluorobenzyl 4-chloro-2,5-dimethoxybenzoate. This intermediate is then reacted with thiourea to form the final product.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea |
|---|---|
Formule moléculaire |
C16H16ClFN2O2S |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16ClFN2O2S/c1-21-14-8-13(15(22-2)7-12(14)17)20-16(23)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,23) |
Clé InChI |
FKIQQJJQFWNLBW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)


![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)